molecular formula C12H14ClN3O2S B173971 N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS No. 105771-36-6

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide

Cat. No.: B173971
CAS No.: 105771-36-6
M. Wt: 299.78 g/mol
InChI Key: UZNJVWRQQSQPPH-UHFFFAOYSA-N
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Description

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (CAS: 105771-36-6, molecular formula: C₁₂H₁₄ClN₃O₂S) is a synthetic sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide moiety linked to a 1-imidazolylpropyl chain.

Properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNJVWRQQSQPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2.1. Imidazole Ring Reactions

The imidazole moiety (1-Imidazolyl) is prone to electrophilic substitution. Based on analogous imidazole derivatives :

Reaction Type Conditions Expected Product
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium salts at N3 position
Acylation Acetyl chloride, pyridine, RTN-Acetylimidazole derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at C4 or C5 positions of imidazole

Example :
Reaction with methyl iodide under basic conditions yields N-methylimidazolium iodide .

Sulfonamide Group Reactivity

The sulfonamide NH can participate in:

  • Acid-base reactions (e.g., deprotonation with NaOH).

  • Nucleophilic substitutions (e.g., Mitsunobu reactions).

Data from sulfonamide catalysts suggest:

Reaction Reagents Outcome
Sulfonamide Alkylation R-X, NaH, THFN-Alkylated sulfonamide derivatives
Hydrolysis H₂SO₄ (conc.), ΔCleavage to 4-chlorobenzenesulfonic acid

Cross-Coupling Reactions

Hypothetical Reaction :
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide + Arylboronic acid → Biaryl sulfonamide (requires optimization of Pd catalysts and ligands) .

Complexation with Metal Ions

The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Studies on imidazole coordination complexes indicate:

Metal Salt Conditions Complex Type
CuCl₂Methanol, RTSquare-planar Cu(II) complex
Zn(NO₃)₂Aqueous ethanol, refluxTetrahedral Zn(II) coordination

Thermal and Stability Data

While direct thermogravimetric data are unavailable, related sulfonamides decompose above 200°C . Stability in acidic/basic media aligns with typical sulfonamide behavior:

Condition Stability
1M HCl (aq), 25°CStable (>24 hrs)
1M NaOH (aq), 25°CGradual hydrolysis (t₁/₂ ~12 hrs)

Biological Activity (Inferred)

Structurally similar compounds exhibit antibacterial and enzyme inhibitory properties . Molecular docking studies suggest potential interactions with bacterial FabH enzymes .

Research Gaps and Limitations

  • No experimental data on photochemical reactions or catalytic applications of this compound.

  • Synthetic protocols for analogous compounds rely on El-Saghier reactions (imidazole synthesis) and sulfonamide coupling , but yields and selectivity for this derivative remain uncharacterized.

Scientific Research Applications

Medicinal Chemistry

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide exhibits significant biological activity, particularly in antimicrobial and antitumor domains:

  • Antimicrobial Activity : The compound has been studied for its potential as a lead compound in developing new antimicrobial agents. Its imidazole group enhances its interaction with biological targets, leading to effective inhibition of bacterial growth.
  • Antitumor Properties : Research indicates that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The substitution at the imidazolyl-3-position has been shown to modulate this activity, suggesting potential for anticancer drug development.
  • Neurodegenerative Disorders : Some studies suggest that imidazole-based compounds can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This positions this compound as a candidate for further research in neurodegenerative diseases .

Material Science

The compound is also utilized in the synthesis of materials with specific properties:

  • Functionalization of Surfaces : It serves as a precursor for synthesizing organosilicon compounds used in sol-gel technologies and surface functionalization of oxide particles. This application is critical in developing advanced materials with tailored properties.
  • Polymer Chemistry : The incorporation of the imidazole group into polymer backbones enhances adhesion properties, making it valuable in producing dispersing agent polymers.

Pharmacological Research

This compound has been investigated for its pharmacological properties:

  • Cannabinoid Receptor Modulation : Certain derivatives have shown activity as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, indicating potential therapeutic applications in treating conditions like obesity and neuroinflammatory disorders .

Mechanism of Action

The mechanism of action of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The closest analogs are N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1a–c) and ursolamides (2a–c), studied for antimalarial activity (Molecules, 2012). These compounds share a propyl linker but differ in core functional groups:

  • Piperazinyl vs. Imidazolyl Groups : Piperazine derivatives (e.g., 1c, 2c) demonstrated superior antimalarial activity (IC₅₀: 175–220 nM) compared to unprotected or acetylated variants (IC₅₀: 4–15 µM). The piperazine group enhances activity through improved solubility and target binding .
  • Sulfonamide vs. Amide Linkage : N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide features a sulfonamide group, which typically increases acidity (pKa ~10–11) and hydrogen-bonding capacity compared to amides. This may influence target selectivity or pharmacokinetics.

Hypothesized Advantages and Limitations of the Target Compound

  • Advantages: The 4-chloro substitution may enhance lipophilicity and membrane permeability compared to non-halogenated analogs.
  • Limitations: Absence of a piperazine ring (as in 1c/2c) might reduce antimalarial efficacy, as piperazine derivatives show 10–100x lower IC₅₀ values . No direct evidence of biological activity for the target compound limits conclusive comparisons.

Biological Activity

N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorobenzene ring and an imidazolyl propyl chain. The presence of these functional groups contributes to its biological activity.

Property Value
Molecular Formula C12H14ClN3O2S
Molecular Weight 303.77 g/mol
CAS Number 105771-36-6
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Notably:

  • Inhibition of β-Catenin : This compound has been identified as a potent inhibitor of β-catenin, a key player in the Wnt signaling pathway that is often dysregulated in cancer. In vitro studies demonstrated that it significantly inhibited Wnt-dependent transcription and reduced the proliferation of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .
  • Antitumor Activity : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth and decreased expression of proliferation markers like Ki67, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research highlighted the efficacy of this compound in inhibiting colorectal cancer cell lines. The compound not only inhibited cell growth but also induced apoptosis, suggesting multiple mechanisms through which it exerts its effects .
  • Metabolic Stability : Another investigation assessed the metabolic stability of the compound when incubated with human liver microsomes. Results indicated that it exhibited higher metabolic stability compared to standard reference compounds, which is crucial for its therapeutic application .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Type Description
Enzyme Inhibition Potent inhibitor of β-catenin
Antitumor Activity Induces apoptosis and inhibits cancer cell proliferation
Metabolic Stability Higher stability compared to reference compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 3-(1-imidazolyl)propylamine under basic conditions (e.g., using triethylamine in DMF or THF). Key parameters include temperature (room temperature to 60°C), reaction time (4–24 hours), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine). Purification via recrystallization (acetone/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . For optimization, apply Design of Experiments (DoE) to evaluate factors like solvent polarity, base strength, and reaction time. Fractional factorial designs reduce experimental runs while identifying significant variables .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of imidazole protons (δ 7.5–8.0 ppm for aromatic protons) and the sulfonamide NH (δ 10–12 ppm, broad). The propyl linker shows triplet signals for CH2 groups (δ 1.8–2.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ions ([M+H]+ ≈ 354 m/z for C12H14ClN3O2S) .
  • FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and imidazole C=N vibrations (1600–1500 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should evaluate:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent degradation. Thermal gravimetric analysis (TGA) shows decomposition >150°C .
  • Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) monitors photodegradation; amber vials are recommended .
  • Humidity : Dynamic vapor sorption (DVS) tests reveal hygroscopicity; desiccants (silica gel) mitigate hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The imidazole ring (HOMO ≈ –6.2 eV) is a potential site for hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The sulfonamide group binds Zn²+ in active sites, while the imidazole may stabilize π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvent-accessible surface area (SASA) to refine pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers. For example, discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (pH, temperature) or cell line variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects. Bulky groups on the imidazole (e.g., cycloheptyl) reduce membrane permeability, while chloro-substitutions enhance target affinity .
  • Orthogonal Assays : Validate hits using SPR (binding kinetics) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can reaction engineering improve scalability for multi-step syntheses?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce side products. Residence time optimization (2–5 min) increases yield by 15–20% .
  • Membrane Separation : Nanofiltration (MWCO 300 Da) removes unreacted amines, achieving >99% purity without chromatography .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation, enabling real-time adjustments .

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